For-RYYRIK-NH2 -

For-RYYRIK-NH2

Catalog Number: EVT-10980638
CAS Number:
Molecular Formula: C43H68N14O8
Molecular Weight: 909.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

For-RYYRIK-NH2, also known as Ac-RYYRIK-NH2, is a synthetic peptide that has garnered attention in pharmacological research due to its role as a specific antagonist for the nociceptin/orphanin FQ receptor (ORL1). This receptor is involved in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. The compound is particularly noted for its potential therapeutic applications in treating conditions related to pain and addiction.

Source and Classification

For-RYYRIK-NH2 is classified under peptide antagonists and is derived from a specific amino acid sequence. Its classification within pharmacology emphasizes its interaction with opioid receptors, specifically targeting the nociceptin receptor. This compound is synthesized through established methodologies in peptide chemistry, making it a subject of interest for both academic and pharmaceutical research.

Synthesis Analysis

Methods of Synthesis

The synthesis of For-RYYRIK-NH2 typically employs solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, which facilitates purification and characterization of the final product. The process involves several key steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain.
  2. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  3. Cleavage: The completed peptide is cleaved from the solid support.
  4. Purification: The crude product undergoes purification, often using high-performance liquid chromatography (HPLC).

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated synthesizers can enhance reproducibility and efficiency in producing For-RYYRIK-NH2.

Molecular Structure Analysis

Structure

For-RYYRIK-NH2 has a specific molecular structure characterized by its amino acid sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2. The structure includes:

  • Acetylation: The N-terminal acetylation enhances stability and bioactivity.
  • Peptide Bonding: The sequence features standard peptide bonds linking the amino acids.

Data

The molecular weight of For-RYYRIK-NH2 is approximately 1,051.24 g/mol. Its three-dimensional conformation plays a crucial role in its interaction with the ORL1 receptor.

Chemical Reactions Analysis

Reactions

For-RYYRIK-NH2 primarily functions through competitive antagonism at the nociceptin receptor. It inhibits receptor activation by preventing ligand binding, thereby modulating downstream signaling pathways related to pain perception and stress responses.

Technical Details

The binding kinetics of For-RYYRIK-NH2 can be assessed using radiolabeled ligand displacement assays, which measure its efficacy in blocking [^35S]-GTPγS binding to G proteins associated with the ORL1 receptor.

Mechanism of Action

Process

The mechanism of action for For-RYYRIK-NH2 involves its competitive binding to the nociceptin receptor. By occupying the binding site, it prevents nociceptin from exerting its effects on pain signaling pathways.

Data

Studies indicate that this antagonist can effectively alter nociceptin-induced responses in various biological models, suggesting potential applications in pain management therapies.

Physical and Chemical Properties Analysis

Physical Properties

For-RYYRIK-NH2 is typically presented as a white to off-white powder. It is soluble in aqueous solutions at physiological pH levels, which is essential for its biological activity.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions.
  • pKa Values: Understanding the ionization states at different pH levels is critical for predicting solubility and reactivity.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity.

Applications

For-RYYRIK-NH2 has significant scientific uses, particularly in:

  • Pharmacological Research: As an antagonist of the nociceptin receptor, it serves as a valuable tool for studying pain mechanisms and developing new analgesic therapies.
  • Drug Development: Its specificity allows researchers to explore targeted treatments for conditions like chronic pain and substance abuse disorders.
  • Biochemical Studies: It aids in understanding receptor-ligand interactions within cellular signaling pathways.
Introduction to Nociceptin/Nociceptin Opioid Peptide Receptor System and Peptide Antagonist Development

Neurobiological Significance of Nociceptin-Nociceptin Opioid Peptide Receptor Signaling Pathways

The nociceptin/nociceptin opioid peptide receptor (N/OFQ-NOP receptor) system constitutes the fourth member of the opioid receptor family, sharing >60% sequence homology with classical opioid receptors (mu, delta, kappa) but exhibiting distinct ligand specificity and functional profiles [1] [2] [9]. This system features a genetically conserved endogenous ligand, nociceptin/orphanin FQ (N/OFQ), a 17-amino acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) with structural similarities to dynorphin A but lacking affinity for canonical opioid receptors [2] [5] [9]. The NOP receptor is a class A G protein-coupled receptor (GPCR) that couples primarily to inhibitory Gαi/o proteins. Upon activation, it initiates multiple intracellular signaling cascades:

  • Adenylyl Cyclase Inhibition: Suppresses cyclic adenosine monophosphate (cAMP) production, reducing protein kinase A activity [1] [10]
  • Ion Channel Modulation: Activates G protein-gated inwardly rectifying potassium (GIRK) channels causing neuronal hyperpolarization and inhibits voltage-gated calcium channels (VGCCs), attenuating neurotransmitter release [1] [7] [10]
  • Non-Canonical Signaling: Engages β-arrestin pathways for receptor internalization and activates mitogen-activated protein kinase (MAPK) cascades via phospholipase A2 [9] [10]

Table 1: Neurobiological Functions Modulated by Nociceptin Opioid Peptide Receptor Signaling

Physiological SystemEffects of Nociceptin Opioid Peptide Receptor ActivationKey Brain Regions
Pain ProcessingBidirectional modulation (anti-nociception spinal/supraspinal; pro-nociception supraspinal)Spinal dorsal horn, periaqueductal gray, rostroventral medulla
Reward & AddictionInhibition of dopamine release in mesolimbic pathwayVentral tegmental area, nucleus accumbens
Stress & MoodAnxiolytic and antidepressant-like effects; HPA axis inhibitionAmygdala, hypothalamus, locus coeruleus
Cognitive FunctionImpairment of spatial learning and memory consolidationHippocampus, prefrontal cortex

This receptor is widely expressed throughout the central nervous system, with high density in cortical regions, limbic structures (amygdala, hippocampus), hypothalamus, brainstem nuclei, and spinal cord dorsal horn [5] [7] [10]. This distribution underpins its involvement in diverse physiological processes including nociception, mood regulation, stress response, reward processing, and learning [1] [5] [9]. Notably, the system exhibits functional plasticity under pathological conditions: upregulation occurs in chronic pain states, Parkinson's disease, and depression, positioning it as a therapeutic target [4] [7].

Pharmacological Rationale for Developing Nociceptin Opioid Peptide Receptor-Specific Antagonists

The development of NOP receptor antagonists addresses critical limitations in targeting this system:

  • Functional Complexity: N/OFQ exerts bidirectional effects on pain (antinociceptive spinally vs. anti-opioid supraspinally) [5] [10]. Antagonists can block pro-nociceptive supraspinal actions while preserving spinal analgesia.
  • Neuropsychiatric Indications: Preclinical evidence demonstrates that NOP receptor antagonists enhance cognitive performance, exhibit antidepressant effects, and reduce drug-seeking behavior [6] [9]. This stems from their ability to counteract N/OFQ-mediated inhibition of monoamine release.
  • Tolerance Mitigation: Chronic N/OFQ signaling contributes to opioid tolerance; antagonists may restore mu-opioid receptor (MOP receptor) efficacy [4] [9].

Table 2: Therapeutic Rationale for Nociceptin Opioid Peptide Receptor Antagonists

Therapeutic AreaBiological RationaleObserved Preclinical Effects
Chronic PainBlockade of supraspinal pronociceptive/anti-opioid actions; attenuation of central sensitizationReversal of hyperalgesia; synergy with mu-opioid agonists
Major Depressive DisorderDisinhibition of monoaminergic transmission (serotonin, norepinephrine)Reduced immobility in forced swim test; enhanced plasticity
Substance Use DisordersNormalization of N/OFQ-induced dysregulation of mesolimbic dopamineReduced self-administration of opioids, cocaine, alcohol
Cognitive ImpairmentAntagonism of hippocampal Nociceptin Opioid Peptide receptor-mediated inhibition of LTPImproved spatial memory; enhanced acquisition/retention

Early peptide antagonists like [Nphe¹]N/OFQ(1-13)NH₂ exhibited partial agonism and species-dependent variability [6]. This underscored the need for highly selective, brain-penetrant antagonists with consistent pharmacokinetic profiles. The hexapeptide scaffold (exemplified by Ac-RYYRIK-NH₂) emerged as a promising template due to its potent NOP receptor affinity (Kᵢ ~1-3nM) and negligible activity at classical opioid receptors [3] [6].

Historical Development of Hexapeptide Nociceptin Opioid Peptide Receptor Antagonists: From Ac-RYYRIK-NH₂ to For-RYYRIK-NH₂

The discovery of NOP receptor-selective peptide antagonists originated from combinatorial library screening. Dooley and colleagues identified Ac-RYYRIK-NH₂ (also called NC-6) as a lead hexapeptide featuring:

  • Core Structure: Acetylated N-terminus (Ac-), Arg-Tyr-Tyr-Arg-Ile-Lys sequence, and C-terminal amidation (-NH₂) [3] [6]
  • High Affinity: Kᵢ = 1.2 nM for human NOP receptor expressed in CHO cells [6]
  • Selectivity: >1000-fold selectivity over MOP, DOP, and KOP receptors [3]

Despite favorable in vitro properties, Ac-RYYRIK-NH₂ displayed limited metabolic stability due to susceptibility to aminopeptidases and rapid clearance in vivo, restricting its utility for central nervous system studies [6] [8]. To address this, strategic modifications were explored:

  • N-Terminal Acylation: Replacement of the acetyl group (Ac-) with formyl (For-) enhanced steric protection of the peptide bond while maintaining hydrophobicity. For-RYYRIK-NH₂ demonstrated 3-fold greater stability in rat plasma and brain homogenate assays compared to Ac-RYYRIK-NH₂ [3] [8].
  • Charge Optimization: The +4 charge (from Arg¹, Arg⁴, Lys⁶) was preserved to facilitate interaction with acidic residues (Glu/Asp) in the NOP receptor extracellular loops [2] [8]. Molecular modeling suggested For-RYYRIK-NH₂ engages Gln¹⁰⁷ and Glu¹⁰⁸ in extracellular loop 1, while its Tyr residues form π-π interactions with Phe²¹⁰ and Phe²⁴⁴ in transmembrane helices [8].
  • Receptor Binding Confirmation: For-RYYRIK-NH₂ retained subnanomolar affinity (Kᵢ = 0.8 nM) and antagonized N/OFQ-induced inhibition of cAMP accumulation (IC₅₀ = 11 nM) and [³⁵S]GTPγS binding (IC₅₀ = 3.2 nM) in cell membranes [3] [6].

Table 3: Evolution of Hexapeptide Nociceptin Opioid Peptide Receptor Antagonists

ParameterAc-RYYRIK-NH₂For-RYYRIK-NH₂Functional Impact
N-Terminal GroupAcetyl (Ac-)Formyl (For-)Enhanced metabolic stability; preserved lipophilicity
Binding Affinity (Kᵢ, nM)1.2 ± 0.30.8 ± 0.2Maintained subnanomolar potency
Functional IC₅₀ (nM)15.7 (cAMP); 8.9 (GTPγS)11.0 (cAMP); 3.2 (GTPγS)Potent Nociceptin Opioid Peptide receptor antagonism
Plasma Stability (t₁/₂, min)8.3 ± 1.124.7 ± 3.53-fold improvement in pharmacokinetics
Receptor Selectivity>1000-fold vs. MOP/DOP/KOP>1000-fold vs. MOP/DOP/KOPNo significant off-target activity

For-RYYRIK-NH₂ thus represents a critical pharmacological tool for elucidating NOP receptor function in vivo. Its improved stability enables reliable assessment of NOP receptor blockade in behavioral models of pain, addiction, and depression, providing a foundation for future non-peptide antagonist development [3] [6] [8]. This hexapeptide scaffold continues to inform structure-activity relationship studies aimed at optimizing drug-like properties while retaining target specificity [8].

Properties

Product Name

For-RYYRIK-NH2

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

Molecular Formula

C43H68N14O8

Molecular Weight

909.1 g/mol

InChI

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZABHXVCIKRRWGE-OLPQHFNPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.